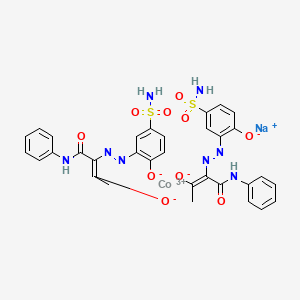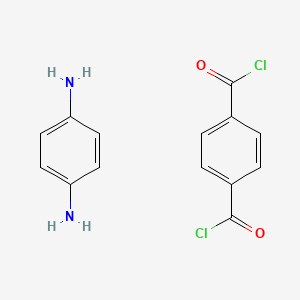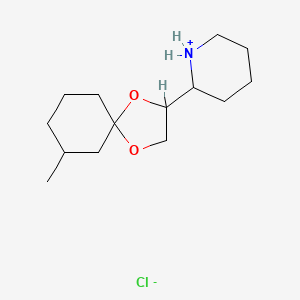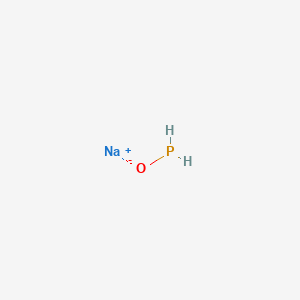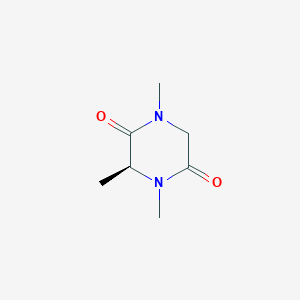
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- is a chemical compound known for its unique structure and properties. This compound features a furan ring substituted with chlorine and an acetamide group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- typically involves the reaction of 2-chloro-N-ethylacetamide with 5-chloro-2-furancarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-: This compound is similar in structure but has a methyl group instead of an ethyl group.
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-propyl-: This compound has a propyl group instead of an ethyl group.
Uniqueness
The unique combination of the furan ring and the specific substitution pattern in Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
75228-84-1 |
|---|---|
Molecular Formula |
C9H11Cl2NO2 |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-ethylacetamide |
InChI |
InChI=1S/C9H11Cl2NO2/c1-2-12(9(13)5-10)6-7-3-4-8(11)14-7/h3-4H,2,5-6H2,1H3 |
InChI Key |
REDSKTTUKYFUKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(O1)Cl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


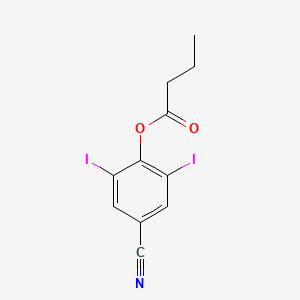


![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)

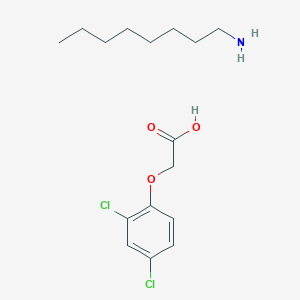
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
